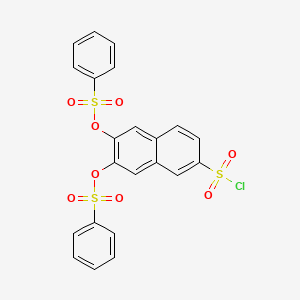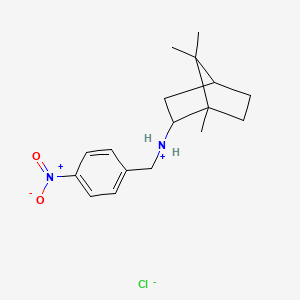
1,4-Dichloro-5-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-5-nitronaphthalene is an organic compound that belongs to the class of nitroarenes It is characterized by the presence of two chlorine atoms and one nitro group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-5-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1,4-dichloronaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 1,4-Dichloro-5-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dichloro-5-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of 1,4-dichloro-5-nitronaphthalene involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atoms can be involved in substitution reactions. These properties make it a versatile compound in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloronaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronaphthalene:
Uniqueness
1,4-Dichloro-5-nitronaphthalene is unique due to the presence of both chlorine and nitro groups on the naphthalene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical processes and applications.
Properties
CAS No. |
2750-81-4 |
|---|---|
Molecular Formula |
C10H5Cl2NO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
1,4-dichloro-5-nitronaphthalene |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13(14)15/h1-5H |
InChI Key |
UFYHMOUUBQRTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)

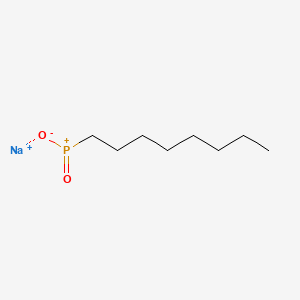
![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)
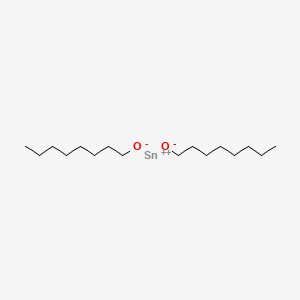

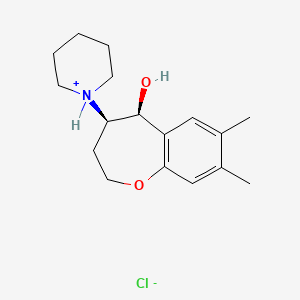
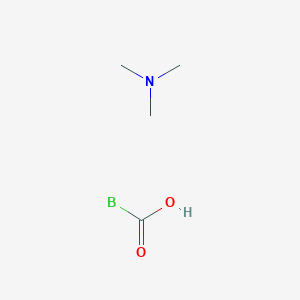

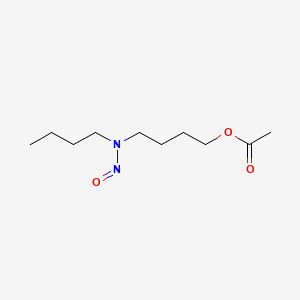
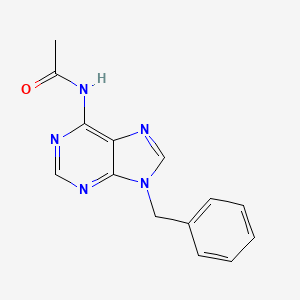
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
